REACTION_CXSMILES
|
Cl([O-])(=O)=O.[N:5]1[C:14]2[C:9](=CC=CC=2)[CH:8]=[CH:7][C:6]=1[C:15]([O-:17])=[O:16].[Cu+2:18].N1C2C(=CC=CC=2)C=CC=1[C:29]([O-:31])=[O:30]>>[Cu:18].[N:5]1[CH:14]=[CH:9][CH:8]=[C:7]([C:29]([OH:31])=[O:30])[C:6]=1[C:15]([OH:17])=[O:16] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C(=O)[O-].[Cu+2].N1=C(C=CC2=CC=CC=C12)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
has been added
|
Reaction Time |
11 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
[Cu]
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C(=CC=C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl([O-])(=O)=O.[N:5]1[C:14]2[C:9](=CC=CC=2)[CH:8]=[CH:7][C:6]=1[C:15]([O-:17])=[O:16].[Cu+2:18].N1C2C(=CC=CC=2)C=CC=1[C:29]([O-:31])=[O:30]>>[Cu:18].[N:5]1[CH:14]=[CH:9][CH:8]=[C:7]([C:29]([OH:31])=[O:30])[C:6]=1[C:15]([OH:17])=[O:16] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C(=O)[O-].[Cu+2].N1=C(C=CC2=CC=CC=C12)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
has been added
|
Reaction Time |
11 (± 1) h |
Name
|
copper
|
Type
|
product
|
Smiles
|
[Cu]
|
Name
|
pyridine-2,3-dicarboxylic acid
|
Type
|
product
|
Smiles
|
N1=C(C(=CC=C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl([O-])(=O)=O.[N:5]1[C:14]2[C:9](=CC=CC=2)[CH:8]=[CH:7][C:6]=1[C:15]([O-:17])=[O:16].[Cu+2:18].N1C2C(=CC=CC=2)C=CC=1[C:29]([O-:31])=[O:30]>>[Cu:18].[N:5]1[CH:14]=[CH:9][CH:8]=[C:7]([C:29]([OH:31])=[O:30])[C:6]=1[C:15]([OH:17])=[O:16] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C(=O)[O-].[Cu+2].N1=C(C=CC2=CC=CC=C12)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
has been added
|
Reaction Time |
11 (± 1) h |
Name
|
copper
|
Type
|
product
|
Smiles
|
[Cu]
|
Name
|
pyridine-2,3-dicarboxylic acid
|
Type
|
product
|
Smiles
|
N1=C(C(=CC=C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |